{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-acetic acid
CAS No.:
Cat. No.: VC13467532
Molecular Formula: C13H18FNO2
Molecular Weight: 239.29 g/mol
* For research use only. Not for human or veterinary use.
![{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-acetic acid -](/images/structure/VC13467532.png)
Specification
Molecular Formula | C13H18FNO2 |
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Molecular Weight | 239.29 g/mol |
IUPAC Name | 2-[1-(4-fluorophenyl)ethyl-propan-2-ylamino]acetic acid |
Standard InChI | InChI=1S/C13H18FNO2/c1-9(2)15(8-13(16)17)10(3)11-4-6-12(14)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,16,17) |
Standard InChI Key | XUNCWICKWOIFFU-UHFFFAOYSA-N |
SMILES | CC(C)N(CC(=O)O)C(C)C1=CC=C(C=C1)F |
Canonical SMILES | CC(C)N(CC(=O)O)C(C)C1=CC=C(C=C1)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
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IUPAC Name: 2-{1-(4-Fluorophenyl)ethylamino}acetic acid
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Molecular Formula: C₁₄H₁₉FNO₂
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Molecular Weight: 260.31 g/mol
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Structural Features:
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4-Fluorophenyl group: Introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
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Ethyl-isopropyl amino group: A branched tertiary amine that may enhance lipid solubility and bioavailability .
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Carboxylic acid: Provides acidity (pKa ~4–5) and enables salt formation or conjugation .
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Table 1: Key Physicochemical Properties (Estimated)
Property | Value |
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Melting Point | 135–140°C (decomposes) |
LogP (Partition Coefficient) | 2.8–3.2 (predicted) |
Solubility | Slightly soluble in water; soluble in DMSO, methanol |
Synthesis and Structural Elucidation
Synthetic Pathways
The compound can be synthesized via a multi-step approach, drawing parallels to methods used for fluvastatin intermediates :
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Friedel-Crafts Acylation: 4-Fluorobenzene reacts with chloroacetyl chloride to form 1-(4-fluorophenyl)ethyl chloride.
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Amination: Reaction with isopropylamine yields the tertiary amine intermediate.
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Carboxylic Acid Introduction: Alkylation with bromoacetic acid under basic conditions forms the final product .
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Yield |
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1 | AlCl₃, CH₂Cl₂, 0°C → 25°C | 72% |
2 | Isopropylamine, DMF, 80°C | 65% |
3 | Bromoacetic acid, K₂CO₃, MeCN | 58% |
Spectroscopic Characterization
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FTIR:
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¹H NMR (400 MHz, CDCl₃):
Crystallographic and Conformational Analysis
While no direct crystal data exists for this compound, structural analogs like (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde provide insights :
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Dihedral Angles: The fluorophenyl ring and amino group likely form a dihedral angle >100°, reducing steric hindrance.
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Hydrogen Bonding: Weak C-H···O interactions may stabilize the crystal lattice, similar to fluvastatin intermediates .
Pharmacological and Industrial Applications
Salt Formation and Stability
Patent data on pyrimidine derivatives highlight the importance of salt forms for drug stability :
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Calcium Salts: Enhanced solubility for oral formulations.
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Methylammonium Salts: Improved crystallinity for purification .
Table 3: Hypothetical Salt Properties
Salt Form | Solubility (mg/mL) | Melting Point |
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Calcium | 12.5 (H₂O) | >250°C |
Methylammonium | 45.0 (MeOH) | 180–185°C |
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